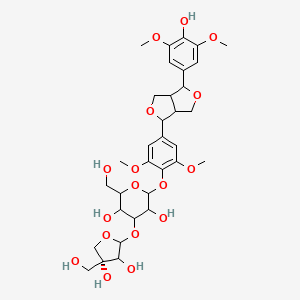

(-)-Syringaresnol-4-O-b-D-apiofuranosyl-(1-->2)-b-D-glucopyranoside

Description

(-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside is a lignan glycoside characterized by a syringaresnol aglycone core linked to a disaccharide moiety comprising β-D-apiofuranosyl and β-D-glucopyranosyl residues via a 1→2 glycosidic bond. It is isolated from plants such as Albizia julibrissin and is used in metabolomics, natural product research, and as a reference standard due to its high purity (≥95% by HPLC) . Its structure (C₃₃H₄₄O₁₇) includes methoxy and hydroxy groups on aromatic rings, contributing to its bioactivity and solubility .

Properties

Molecular Formula |

C33H44O17 |

|---|---|

Molecular Weight |

712.7 g/mol |

IUPAC Name |

4-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,5-diol |

InChI |

InChI=1S/C33H44O17/c1-41-18-5-14(6-19(42-2)23(18)36)26-16-10-46-27(17(16)11-45-26)15-7-20(43-3)28(21(8-15)44-4)49-31-25(38)29(24(37)22(9-34)48-31)50-32-30(39)33(40,12-35)13-47-32/h5-8,16-17,22,24-27,29-32,34-40H,9-13H2,1-4H3/t16?,17?,22?,24?,25?,26?,27?,29?,30?,31?,32?,33-/m1/s1 |

InChI Key |

RRKNBLZWFVIWPC-SFXIJSGHSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)OC6C([C@](CO6)(CO)O)O)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)OC6C(C(CO6)(CO)O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Natural Extraction and Isolation

Plant Material and Solvent Extraction

SAG is predominantly extracted from the bark, heartwood, or cortex of Albizia julibrissin. Key steps include:

Chromatographic Purification

Silica Gel Column Chromatography

- Stationary Phase : Silica gel (200–300 mesh) with gradient elution (CHCl₃:MeOH:H₂O or acetone:H₂O).

- Outcome : Fractions enriched in SAG are identified via thin-layer chromatography (TLC) or bioactivity-guided screening using serotonin transporter (SERT) inhibition assays.

Reverse-Phase Chromatography

- ODS Columns : Further purification with C18 reverse-phase columns and MeOH:H₂O gradients.

- HPLC : Final isolation using semi-preparative HPLC (YMC-Pack ODS-A, 5 μm) with acetonitrile:H₂O (22:78) to achieve ≥95% purity.

Table 1: Natural Extraction Workflow

Chemical Synthesis

Glycosylation Strategies

SAG’s structure includes a β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside moiety attached to syringaresinol. Key challenges include stereoselective glycosylation and protecting group management.

Automated Solution-Phase Synthesis

- Donor Activation : Trichloroacetimidate donors with TMSOTf catalysis enable β-glycosidic bond formation.

- Inverse Glycosylation : Protects labile SAG apiofuranosyl group during sequential couplings.

- Yield : Trisaccharide analogs synthesized in 73% yield via iterative coupling.

Schmidt Glycosylation

- Regioselectivity : Ensures correct apiofuranosyl-(1→2)-glucopyranosyl linkage.

- Protecting Groups : Benzyl (Bn) and acetyl (Ac) groups mitigate side reactions.

Table 2: Chemical Synthesis Parameters

Biocatalytic Production

Enzymatic Synthesis of Syringaresinol Aglycone

Glycosyltransferase-Mediated Glycosylation

- Sugar Activation : UDP-glucose and UDP-apiose serve as glycosyl donors.

- Enzyme Specificity : Albizia-derived glycosyltransferases (GTs) attach apiofuranosyl and glucopyranosyl groups.

Table 3: Biocatalytic Efficiency

| Enzyme | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| EUGO10X + HRP | Dihydrosinapyl alcohol | Syringaresinol | 93% | |

| Glycosyltransferases | Syringaresinol + UDP-sugars | SAG | ~40%* |

*Estimated from analogous systems.

Comparative Analysis of Methods

Natural Extraction

Chemical Synthesis

Biocatalytic Routes

- Pros : Eco-friendly, high aglycone yield.

- Cons : Requires enzyme engineering for sugar attachment.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized lignan derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry: In chemistry, (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside is studied for its potential as a precursor for the synthesis of other bioactive compounds. Its unique structure makes it an interesting subject for synthetic organic chemistry research.

Biology: Biologically, this compound is investigated for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation, making it a candidate for further studies in disease prevention and treatment.

Medicine: In medicine, (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside is explored for its anticancer properties. Research has indicated that it may inhibit the growth of certain cancer cells, providing a basis for developing new therapeutic agents.

Industry: Industrially, this compound can be used in the development of natural health products and supplements due to its beneficial biological activities. It may also find applications in the cosmetic industry for its antioxidant properties.

Mechanism of Action

The mechanism of action of (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation by interfering with specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

(a) Episyringaresinol 4'-O-β-D-glucopyranoside

- Structure: Syringaresnol backbone linked to a single β-D-glucopyranosyl group at the 4'-O position (C₂₈H₃₆O₁₃).

- Key Differences: Lacks the apiofuranosyl residue, reducing molecular complexity and polarity.

- Applications : Used as an analytical standard (HPLC ≥99%) .

(b) Syringaresinol-4-O-β-D-glucopyranoside

- Structure: Similar core but substituted with a single β-D-glucopyranosyl group at the 4-O position.

- Key Differences : Simpler glycosylation pattern impacts solubility and receptor binding .

(c) (2R)-4-(4-Hydroxyphenyl)-2-butanol 2-O-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside

- Structure: Arylbutanoid glycoside with arabinofuranosyl-(1→6)-glucopyranoside linkage.

- Key Differences: Aglycone is an arylbutanoid instead of a lignan. Demonstrates adipocyte differentiation activity .

Functional Analogues

(a) Squarroside A

- Structure: Triterpene saponin with galactopyranosyl-(1→2)-[xylopyranosyl-(1→3)]-glucuronopyranosyl linkages.

- Key Differences: Larger triterpene core and immunomodulatory effects via lymphocyte activation .

(b) Macrostemonosides O-R

- Structure: Furostanol saponins with branched glucopyranosyl-(1→2)-galactopyranosyl chains.

- Key Differences : Steroidal backbone and cytotoxic activity against cancer cell lines .

(c) Peonidin-3-O-(6-O-caffeoyl-2-O-feruloyl-glucopyranoside)

- Structure: Anthocyanin with acylated glucopyranosyl residues.

- Key Differences: Flavonoid aglycone with antioxidant properties, contrasting with lignan-based bioactivity .

Comparative Analysis Table

Research Findings and Implications

- Functional Divergence: While squarroside A and macrostemonosides target immune and cancer cells, respectively, syringaresnol glycosides are prioritized for metabolic regulation due to structural compatibility with enzymes .

Biological Activity

(-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG) is a lignan glycoside isolated from the bark of Albizia julibrissin Durazz, a plant traditionally used in herbal medicine for its antidepressant and anxiolytic properties. This article explores the biological activity of SAG, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C33H44O17

- Molecular Weight : 712.69 g/mol

- CAS Number : 136997-64-3

Structure

The structural formula of SAG is characterized by the presence of an apiofuranosyl group linked to a glucopyranosyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

Monoamine Transporters Inhibition

Recent studies have shown that SAG acts as a non-competitive inhibitor of serotonin (SERT), dopamine (DAT), and norepinephrine transporters (NET).

- Binding Site : Molecular docking studies suggest that SAG binds to an allosteric site (S2) on these transporters, which stabilizes a conformation that prevents the transport of monoamines across the cell membrane .

- Functional Impact : By inhibiting these transporters, SAG increases the availability of neurotransmitters in the synaptic cleft, potentially enhancing mood and reducing anxiety.

Case Study: Anxiolytic Effects in Rats

In a study conducted on acute restraint-stressed rats, SAG demonstrated significant anxiolytic effects. The research indicated that SAG modulates the hypothalamic-pituitary-adrenal (HPA) axis and influences monoaminergic systems, suggesting a multifaceted approach to anxiety management .

| Study Parameter | Control Group | SAG Treatment Group |

|---|---|---|

| Anxiety Level (measured by elevated plus maze) | High | Significantly Lower |

| Cortisol Levels | Elevated | Reduced |

| Monoamine Levels | Normal | Increased |

Antidepressant Activity

SAG has been shown to possess antidepressant-like properties in various animal models. Its mechanism diverges from traditional selective serotonin reuptake inhibitors (SSRIs), suggesting potential for developing new antidepressants with different action pathways .

Safety and Toxicology

Preliminary studies indicate that SAG exhibits low toxicity levels in vitro, making it a promising candidate for further pharmacological development. However, comprehensive toxicological assessments are necessary to ensure safety for human use.

Future Directions

Given its unique mechanism of action and promising pharmacological effects, further research is warranted to:

- Clinical Trials : Conduct clinical trials to evaluate efficacy and safety in humans.

- Mechanistic Studies : Explore additional molecular mechanisms underlying its pharmacological effects.

- Combination Therapies : Investigate potential synergies with other antidepressants or anxiolytics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.